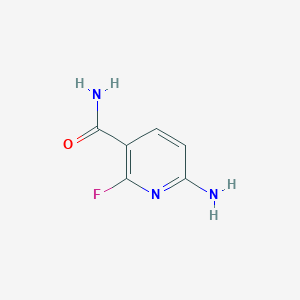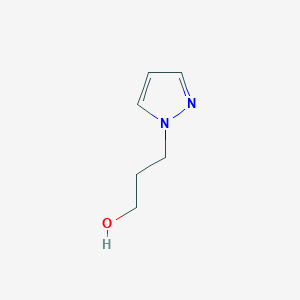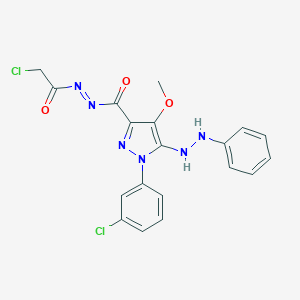
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide, also known as CIC-3, is a pyrazole derivative that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation. This compound has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II can lead to cell death and has been studied for its potential use in cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects by reducing the production of prostaglandins. It has also been shown to have anti-tumor effects by inhibiting the activity of topoisomerase II. In addition, this compound has been shown to have anti-microbial effects by inhibiting the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide in lab experiments include its potential therapeutic applications, its anti-inflammatory, anti-tumor, and anti-microbial properties, and its ability to inhibit the activity of COX-2 and topoisomerase II. The limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
Future Directions
For the study of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide include further investigation of its potential therapeutic applications, including its use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additional studies could also focus on the development of more soluble forms of this compound and the optimization of its pharmacokinetic properties. Finally, future studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The resulting hydrazone is then reacted with 2-chloroacetyl chloride to form N-(2-chloroacetyl)imino-1-(3-chlorophenyl) hydrazone. This compound is then reacted with 4-methoxy-5-phenylhydrazinyl pyrazole-3-carboxylic acid to form this compound.
Scientific Research Applications
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylhydrazinyl)pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
172701-65-4 |
|---|---|
Molecular Formula |
C19H16Cl2N6O3 |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-4-methoxy-5-phenyldiazenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C19H16Cl2N6O3/c1-30-17-16(19(29)25-23-15(28)11-20)26-27(14-9-5-6-12(21)10-14)18(17)24-22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,23,28)(H,25,29) |
InChI Key |
WYUSZGPETHIJNO-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
SMILES |
COC1=C(N(N=C1C(=O)NNC(=O)CCl)C2=CC(=CC=C2)Cl)N=NC3=CC=CC=C3 |
Canonical SMILES |
COC1=C(N(N=C1C(=O)N=NC(=O)CCl)C2=CC(=CC=C2)Cl)NNC3=CC=CC=C3 |
synonyms |
(NE)-N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-4-methoxy-5-(2-phenylh ydrazinyl)pyrazole-3-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



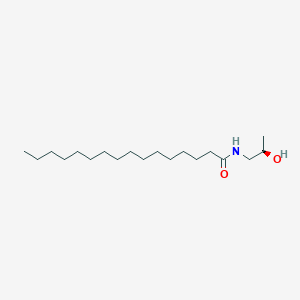
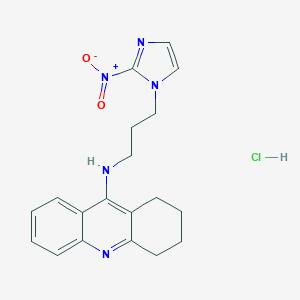

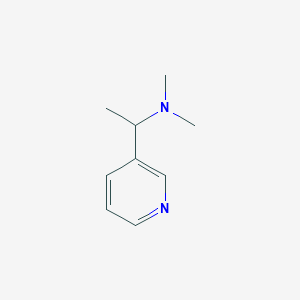

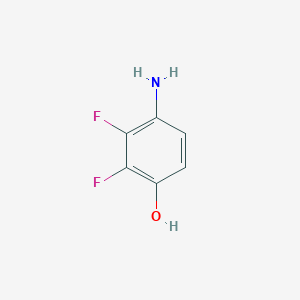
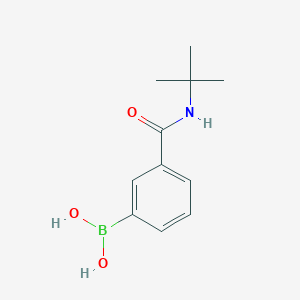
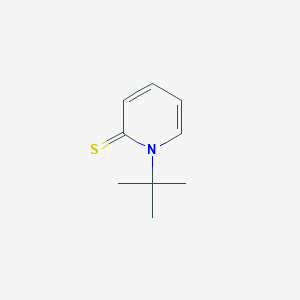
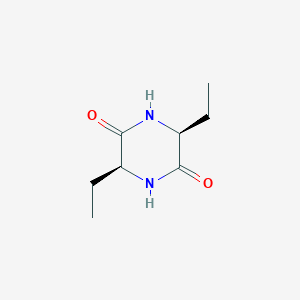

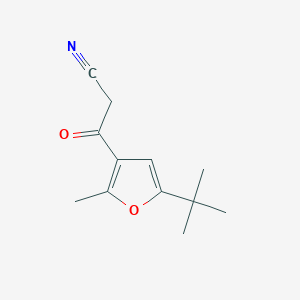
![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
